4,7-Dimethoxybenzofuran-5-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4,7-dimethoxy-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C11H10O4/c1-13-9-5-7(6-12)10(14-2)8-3-4-15-11(8)9/h3-6H,1-2H3 |
InChI Key |
YHWNYTXYYWZTFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C=O)OC)C=CO2 |
Origin of Product |
United States |
Spectroscopic and Advanced Analytical Characterization of 4,7 Dimethoxybenzofuran 5 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. For benzofuran (B130515) derivatives, the aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm), while signals for methoxy (B1213986) groups are found further upfield (δ 3.8-4.1 ppm). The aldehyde proton is highly deshielded and characteristically appears as a singlet even further downfield (around δ 10.0 ppm).
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Carbonyl carbons of aldehydes are typically observed in the highly deshielded region of the spectrum (δ 190-200 ppm). Carbons of the aromatic and furan (B31954) rings appear between δ 90-170 ppm, while the methoxy carbons are found upfield (δ 55-65 ppm).
While specific data for 4,7-Dimethoxybenzofuran-5-carbaldehyde is not detailed in the reviewed literature, the characterization of a closely related derivative, 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde , provides representative data. researchgate.net Its ¹H NMR spectrum showed key signals including an aldehyde proton at δ 9.89 ppm, various aromatic protons between δ 7.09 and 7.89 ppm, and two distinct methoxy group signals at δ 4.046 and 3.831 ppm. researchgate.net
Similarly, for the derivative (2E,2'E)-3,3'-(1,4-phenylene)bis[1-(6-hydroxy-4,7-dimethoxybenzofuran-5-yl)]prop-2-en-1-one , the ¹H NMR spectrum in CDCl₃ confirmed the structure with signals for methoxy groups at δ 4.13 and 3.96 ppm, aromatic protons, and a characteristic singlet for phenolic protons at δ 12.68 ppm. dergipark.org.tr The ¹³C APT NMR spectrum of this derivative showed a distinct signal for the carbonyl carbon at 194.52 ppm and the methoxy carbons at 61.08 and 62.03 ppm. dergipark.org.tr
Table 1: Representative ¹H and ¹³C NMR Data for Benzofuran Derivatives
This table displays data for derivatives to illustrate typical chemical shifts. Data for this compound was not available in the cited sources.
| Compound Name | Technique | Chemical Shift (δ ppm) | Assignment |
| 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde researchgate.net | ¹H NMR | 9.89 (s, 1H) | -CHO |
| 7.86 – 7.891 (m, 3H) | Aromatic protons | ||
| 7.42 (dd, 2H) | Aromatic protons | ||
| 7.09 (m, 2H) | Aromatic protons | ||
| 4.046 (s, 3H) | -OCH₃ | ||
| 3.831 (s, 3H) | -OCH₃ | ||
| (2E,2'E)-3,3'-(1,4-phenylene)bis[1-(6-hydroxy-4,7-dimethoxybenzofuran-5-yl)]prop-2-en-1-one dergipark.org.tr | ¹³C NMR | 194.52 | C=O |
| 150.77 - 153.27 | Quaternary carbons adjacent to oxygen | ||
| 62.03 | -OCH₃ | ||
| 61.08 | -OCH₃ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the key vibrational bands expected would be:
A strong C=O stretching vibration for the aldehyde carbonyl group, typically found in the range of 1685-1715 cm⁻¹. Conjugation with the benzofuran ring system would shift this band to a lower wavenumber.
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
C-H stretching vibrations for the aldehyde group, which are characteristically seen as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
C-O stretching vibrations for the methoxy ether linkages, typically in the 1000-1300 cm⁻¹ region.
In the analysis of the derivative (2E,2'E)-3,3'-(1,4-phenylene)bis[1-(6-hydroxy-4,7-dimethoxybenzofuran-5-yl)]prop-2-en-1-one , the FT-IR spectrum revealed a strong carbonyl (C=O) absorption band at 1621 cm⁻¹, a C=C band at 1551 cm⁻¹, and aromatic and aliphatic C-H stretching vibrations in the regions of 3137 cm⁻¹ and 2835-2940 cm⁻¹, respectively. dergipark.org.tr Another derivative, 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde , showed characteristic aldehyde C-H stretching at 2709 cm⁻¹ and a strong carbonyl (C=O) peak at 1693 cm⁻¹. researchgate.net
Table 2: Key IR Absorption Bands for Benzofuran Derivatives
This table displays data for derivatives to illustrate typical absorption frequencies. Data for this compound was not available in the cited sources.
| Compound Name | Wavenumber (cm⁻¹) | Functional Group Assignment |
| (2E,2'E)-3,3'-(1,4-phenylene)bis[1-(6-hydroxy-4,7-dimethoxybenzofuran-5-yl)]prop-2-en-1-one dergipark.org.tr | 3137 | Aromatic C-H stretch |
| 2940, 2835 | Aliphatic C-H stretch | |
| 1621 | Carbonyl (C=O) stretch | |
| 1551 | Alkene (C=C) stretch | |
| 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde researchgate.net | 2709 | Aldehyde C-H stretch |
| 1693 | Carbonyl (C=O) stretch | |
| 1612, 1598, 1513 | Aromatic C=C stretch | |
| 1228, 1133, 1024 | C-O stretch |
Mass Spectrometry (MS, HRMS, LC-MS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a molecule's elemental formula. amazonaws.com
For a derivative like (2E,2'E)-3,3'-(1,4-phenylene)bis[1-(6-hydroxy-4,7-dimethoxybenzofuran-5-yl)]prop-2-en-1-one , the mass spectrum recorded using electrospray ionization (ESI) showed a molecular ion peak at m/z 571.0, corresponding to the protonated molecule [M+H]⁺, confirming its molecular weight. dergipark.org.tr HRMS analysis of other benzofuran derivatives has been used to confirm their calculated elemental compositions with high accuracy. amazonaws.com For instance, a compound with the calculated mass for C₁₅H₁₁O₄ [M+H]⁺ of 255.0651 was found to have an experimental mass of 255.0653. amazonaws.com
X-ray Crystallography
While a crystal structure for this compound itself is not available in the surveyed literature, the technique has been successfully applied to other benzofuran derivatives. For example, the structure of a representative benzofuran-chalcone hybrid was unequivocally confirmed by single-crystal X-ray analysis, providing validation for the structures determined by other spectroscopic methods. researchgate.net This demonstrates the utility of X-ray crystallography for providing unambiguous structural proof for this class of compounds, should a suitable single crystal be obtained.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture and is widely used to assess the purity of synthesized compounds. A common method for benzofuran derivatives involves using a reversed-phase C18 column. amazonaws.com
The purity of various benzofuran compounds has been assessed using an Agilent 1100 series HPLC system with a diode array detector. amazonaws.com A typical method employs a C18 column with a mobile phase gradient consisting of water and methanol, both containing 0.1% trifluoroacetic acid (TFA). amazonaws.com Detection is often carried out at 254 nm. amazonaws.com Using such methods, the purity of reported benzofuran derivatives has been confirmed to be ≥ 95%. amazonaws.com This technique is crucial for verifying the purity of the final product after synthesis and purification.
Biological and Pharmacological Relevance of the Benzofuran Carbaldehyde Scaffold in Preclinical Research
General Overview of the Benzofuran (B130515) Scaffold's Pharmacological Potential
The inherent chemical properties of the benzofuran nucleus make it a versatile scaffold for the development of new therapeutic agents. rsc.org Researchers have extensively explored its potential in treating a multitude of diseases, leading to the discovery of derivatives with potent anti-inflammatory, antimicrobial, anticancer, and antiviral activities. medcraveonline.comrsc.org
Anti-inflammatory Activity
Benzofuran derivatives have shown considerable promise as anti-inflammatory agents in various preclinical models. nih.gov These compounds often exert their effects by modulating key inflammatory pathways and mediators. For instance, certain aza-benzofuran compounds have been found to inhibit nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, a key process in the inflammatory response. mdpi.com
A study investigating heterocyclic/benzofuran hybrids demonstrated that some of these compounds could significantly inhibit the generation of NO and down-regulate the secretion of pro-inflammatory factors such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com The anti-inflammatory mechanism of some of these hybrids has been linked to the inhibition of the NF-κB and MAPK signaling pathways. mdpi.com Furthermore, fluorinated benzofuran and dihydrobenzofuran derivatives have also been identified as efficient anti-inflammatory agents. nih.gov
Table 1: Anti-inflammatory Activity of Selected Benzofuran Derivatives
| Compound | Assay | Target/Cell Line | IC50 Value | Source |
|---|---|---|---|---|
| Aza-benzofuran 1 | NO Inhibition | RAW 264.7 | 17.3 µM | mdpi.com |
| Aza-benzofuran 4 | NO Inhibition | RAW 264.7 | 16.5 µM | mdpi.com |
| Piperazine/benzofuran hybrid 5d | NO Inhibition | RAW 264.7 | 52.23 ± 0.97 µM | mdpi.com |
| Fluorinated benzofuran derivative | IL-6 Secretion | Macrophages | 1.2 - 9.04 µM | nih.gov |
| Fluorinated benzofuran derivative | NO Production | Macrophages | 2.4 - 5.2 µM | nih.gov |
| Fluorinated benzofuran derivative | PGE2 Secretion | Macrophages | 1.1 - 20.5 µM | nih.gov |
Antimicrobial and Antivirulence Properties
The benzofuran scaffold is a key component of many compounds exhibiting a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties. nih.govrsc.orgmdpi.com The structural diversity of benzofuran derivatives allows for the fine-tuning of their antimicrobial efficacy against various pathogens.
For example, certain benzofuran derivatives isolated from Penicillium crustosum have demonstrated moderate antibacterial activity against Salmonella typhimurium and Staphylococcus aureus, as well as antifungal activity against Penicillium italicum, Fusarium oxysporum, and Colletotrichum musae. mdpi.com The presence of specific functional groups, such as a hydroxyl group at the C-6 position, has been identified as crucial for the antibacterial activity of some benzofuran derivatives. nih.gov Moreover, benzofuran-pyrazole hybrids have shown significant broad-spectrum antimicrobial activity. researchgate.net
Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound | Activity | Target Organism(s) | MIC Value | Source |
|---|---|---|---|---|
| Benzofuran 1 | Antibacterial | Salmonella typhimurium, Staphylococcus aureus | 12.5 µg/mL | mdpi.com |
| Benzofuran 6 | Antifungal | Penicillium italicum, Colletotrichum musae | 12.5 µg/mL | mdpi.com |
| Benzofuran-pyrazole hybrid 9 | Antibacterial/Antifungal | Various strains | 2.50 - 20 µg/mL | researchgate.net |
| 6-hydroxy-benzofuran derivative | Antibacterial | Various strains | 0.78 - 3.12 µg/mL | nih.gov |
| (Benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime | Antibacterial | S. aureus ATCC 6538 | Most active derivative | nih.gov |
Anticancer and Cytotoxic Activities (Preclinical Studies)
The anticancer potential of benzofuran derivatives has been extensively investigated in preclinical studies, revealing their ability to inhibit the proliferation of various cancer cell lines. rsc.orgresearchgate.netmdpi.com These compounds can induce apoptosis and cell cycle arrest in cancer cells through various mechanisms. nih.gov
Natural and synthetic benzofuran derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines, including those of the lung, cervix, esophagus, pancreas, and breast. mdpi.comresearchgate.net For instance, certain fluorinated benzofuran derivatives have been shown to inhibit the proliferation of the HCT116 human colorectal adenocarcinoma cell line by approximately 70% and induce DNA fragmentation. nih.gov The structure-activity relationship studies have indicated that substitutions at the C-2 position of the benzofuran ring are often crucial for cytotoxic activity. mdpi.comnih.gov
Table 3: Anticancer Activity of Selected Benzofuran Derivatives
| Compound/Derivative | Cell Line(s) | Effect | IC50 Value | Source |
|---|---|---|---|---|
| Benzofuranyl imidazole (B134444) derivatives (I and II) | Skov-3 (ovarian carcinoma) | Cytotoxic | Not specified | nih.gov |
| N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide (B1298429) (III) | HCC (human hepatocellular carcinoma) | Inhibited growth, induced apoptosis | Not specified | nih.gov |
| Fluorinated benzofuran derivatives | HCT116 (colorectal adenocarcinoma) | Inhibited proliferation (~70%) | Not specified | nih.gov |
| Benzofuran derivative 17i | MCF-7, MGC-803, H460, A549, THP-1 | Anti-proliferative | 2.06 - 6.15 µM | nih.gov |
| Benzofuran derivative 3f | HEPG2 (liver carcinoma) | Cytotoxic | 12.4 µg/mL | researchgate.net |
Antiviral Properties
Benzofuran derivatives have also emerged as promising candidates for the development of antiviral agents. medcraveonline.comrsc.org Preclinical studies have shown their efficacy against a variety of viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV). nih.govresearchgate.net
Some benzofuran derivatives have been identified as STING (Stimulator of Interferon Genes) agonists, which can induce the production of type I interferons and inhibit the replication of human coronaviruses, including SARS-CoV-2, at nanomolar concentrations. nih.gov Other studies have reported on benzofuran-transition metal complexes that exhibit significant inhibitory activity against HIV-1 reverse transcriptase and HCV NS3-4A protease. nih.gov A benzofuran derivative from Eupatorium adenophorum has also shown antiviral effects against respiratory syncytial virus (RSV). rsc.org
Mechanistic Studies of Specific Molecular Interactions (In Vitro and In Silico)
To understand the pharmacological activities of benzofuran derivatives at a molecular level, numerous in vitro and in silico studies have been conducted. These investigations have shed light on their specific interactions with various enzyme targets, providing a basis for rational drug design and optimization.
Enzyme Target Inhibition (e.g., NLRP3 Inflammasome, Acetylcholinesterase, Butyrylcholinesterase, LSD1, DsbA)
Benzofuran derivatives have been shown to inhibit a range of enzymes implicated in different diseases. For instance, some derivatives have been identified as inhibitors of the NLRP3 inflammasome , a key component of the innate immune system involved in inflammation. nih.govnih.govdovepress.com
In the context of neurodegenerative diseases like Alzheimer's, benzofuran derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , enzymes that break down the neurotransmitter acetylcholine. mdpi.commdpi.comfrontiersin.orgacs.orgtandfonline.comd-nb.infonih.govtandfonline.comnih.gov Several studies have reported benzofuran derivatives with potent and selective inhibitory activity against BChE. mdpi.comnih.govnih.gov
Furthermore, benzofuran derivatives have been developed as potent inhibitors of lysine-specific demethylase 1 (LSD1) , a promising target for cancer therapy. nih.govscispace.comablesci.com In the field of infectious diseases, benzofuran derivatives have been investigated as inhibitors of DsbA , a bacterial thiol-disulfide oxidoreductase essential for the proper folding of virulence factors in many pathogenic Gram-negative bacteria. nih.govnih.govresearchgate.netlatrobe.edu.aufao.org
Table 4: Enzyme Inhibition by Selected Benzofuran Derivatives
| Enzyme Target | Compound/Derivative | Inhibition Data | Source |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Egonol esters 1-4 | IC50: 1.4–3.1 μM | acs.org |
| Butyrylcholinesterase (BChE) | Cathafuran C (14) | IC50: 2.5 µM, Ki: 1.7 µM | mdpi.com |
| Butyrylcholinesterase (BChE) | 5-bromo-2-(4-hydroxybenzyl)benzofuran 9B | IC50: 2.93 µM | nih.gov |
| Lysine-specific demethylase 1 (LSD1) | Benzofuran derivative 17i | IC50: 0.065 μM | nih.gov |
| DsbA (E. coli) | Phenoxy 25 analogue | KD: 326 ± 25 µM | nih.gov |
| DsbA (E. coli) | Benzyl 28 analogue | KD: 341 ± 47 µM | nih.gov |
Modulation of Protein Activity (e.g., BMP-2 Protein)
The benzofuran carbaldehyde scaffold and its derivatives have demonstrated the ability to modulate the activity of various proteins, a key mechanism underlying their pharmacological effects. A notable example is the upregulation of Bone Morphogenetic Protein-2 (BMP-2), a crucial signaling protein in osteoblast differentiation and bone formation.
Preclinical studies have identified certain substituted benzofuran and benzothiophene (B83047) derivatives as potent upregulators of BMP-2. These compounds have shown promise in models of osteoporosis by stimulating bone formation and improving bone histology. The mechanism of action involves the enhancement of BMP-2 expression, which in turn promotes the differentiation of mesenchymal stem cells into osteoblasts, leading to increased bone mass.
Beyond BMP-2, benzofuran derivatives have been investigated as inhibitors of various protein kinases. nih.govresearchgate.net Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. nih.gov Certain benzofuran-based molecules have been found to inhibit the activity of kinases like VEGFR-2, which is involved in angiogenesis, a process crucial for tumor growth. nih.gov The inhibition of such kinases by benzofuran derivatives highlights their potential as anticancer agents. nih.govresearchgate.netresearchgate.net
| Benzofuran Derivative Class | Protein Target | Observed Effect | Therapeutic Potential |
|---|---|---|---|
| Substituted Benzofurans | Bone Morphogenetic Protein-2 (BMP-2) | Upregulation of expression | Osteoporosis |
| Benzofuran-based chalcones | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Inhibition | Cancer |
| Dibenzofuran-4-carboxamides | Pim-1 and CLK1 Kinases | Inhibition | Cancer |
| Benzofuran-acetamide scaffold | Not specified | Anticonvulsant activity suggesting CNS protein modulation | Epilepsy |
Interactions with Biological Macromolecules (e.g., Nucleic Acids, Lipids)
The biological activity of benzofuran carbaldehydes is also attributed to their interactions with essential biological macromolecules like nucleic acids and lipids. The planar structure of the benzofuran ring system allows for intercalation between the base pairs of DNA, a mechanism that can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells.
Studies on certain bromo-derivatives of benzofuran have indicated their ability to interact with DNA, contributing to their observed cytotoxicity against various cancer cell lines. nih.gov This interaction is a proposed mechanism for the anticancer activity of some benzofuran derivatives. nih.gov
The lipophilicity of the benzofuran scaffold plays a crucial role in its interaction with lipid membranes. This property influences the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds, affecting their bioavailability and efficacy. The ability of these molecules to permeate cell membranes is a key factor in reaching intracellular targets. While direct, detailed studies on the specific interactions of 4,7-Dimethoxybenzofuran-5-carbaldehyde with lipids are limited, the general lipophilic nature of the benzofuran core suggests that such interactions are integral to its biological activity. nih.gov
Other Potential Biological Activities (e.g., Antihyperglycemic, Antidyslipidemic, Analgesic, Anticonvulsant)
The benzofuran carbaldehyde scaffold is a versatile platform that has given rise to derivatives with a wide array of other potential biological activities, as demonstrated in various preclinical models.
Antihyperglycemic and Antidyslipidemic Activities:
Several benzofuran-based chromenochalcones have been synthesized and evaluated for their potential to manage high blood sugar and abnormal lipid levels. rsc.orgnih.govnih.gov In preclinical studies, these compounds have shown significant glucose uptake stimulatory effects in skeletal muscle cells. nih.gov In vivo models using streptozotocin-induced diabetic rats and Triton-induced hyperlipidemic hamsters have confirmed the antihyperglycemic and antidyslipidemic properties of certain derivatives. rsc.orgnih.govnih.gov For instance, some compounds were found to significantly reduce blood glucose levels and improve lipid profiles by lowering triglycerides and total cholesterol while increasing high-density lipoprotein (HDL) cholesterol. nih.govresearchgate.net
| Derivative Class | Preclinical Model | Observed Effect |
|---|---|---|
| Benzofuran-based chromenochalcones | Streptozotocin-induced diabetic rats | Significant reduction in blood glucose levels |
| Benzofuran-based chromenochalcones | Triton-induced hyperlipidemic hamsters | Lowered triglycerides and total cholesterol; Increased HDL |
| N-(benzoylphenyl)-1-benzofuran-2-carboxamides | Triton-WR-1339-induced hyperlipidemic rats | Significant reduction in plasma triglyceride levels |
| Arylbenzofurans from Morus mesozygia | In vitro α-glucosidase inhibition assay | Potent inhibition of α-glucosidase |
Analgesic and Anticonvulsant Activities:
The benzofuran scaffold has also been explored for its potential in managing pain and seizures. Various derivatives have been synthesized and tested in preclinical models of analgesia and epilepsy. researchgate.netresearchgate.net These studies have shown that certain benzofuran-based compounds exhibit significant analgesic and anticonvulsant properties. researchgate.net The mechanism of action for these effects is thought to involve the modulation of ion channels or neurotransmitter receptors in the central nervous system.
| Derivative Class | Preclinical Test | Observed Activity |
|---|---|---|
| Basic benzofuran derivatives | Analgesic screening | Analgesic effects |
| Benzofuran-acetamide analogs | Maximal Electroshock (MES) Test | Anticonvulsant activity |
| Dibenzofuranone-oxime derivatives | Maximal Electroshock (MES) Test | Anticonvulsant activity |
Role in Natural Product Synthesis and Analog Development
Benzofuran (B130515) Carbaldehydes as Key Intermediates in Complex Natural Product Total Synthesis
Benzofuran carbaldehydes are frequently employed as pivotal intermediates in the total synthesis of intricate natural products. rsc.org The aldehyde group serves as a versatile chemical handle, allowing for carbon-carbon bond formation and elaboration into more complex functional groups necessary to complete the target molecule.
For instance, the total synthesis of various natural products has utilized benzofuran aldehyde derivatives as key building blocks. In one synthetic approach, a 3-iodobenzofuranaldehyde was created through an iodine-induced cyclization. This intermediate's aldehyde function was then available for subsequent transformations to build a more complex structure. rsc.org A similar strategy involved the formylation of a substituted benzofuran to introduce a carbaldehyde group, which was then used to continue the synthesis. rsc.org
The utility of the carbaldehyde group is demonstrated in various classical organic reactions that are foundational to total synthesis. These reactions allow chemists to extend the carbon skeleton and introduce new functionalities, as illustrated in the table below.
| Reaction Type | Description | Role in Synthesis |
|---|---|---|
| Wittig Reaction | The reaction of an aldehyde with a phosphorus ylide to form an alkene. In the synthesis of the natural product Egonol, a benzofuran aldehyde intermediate was reacted with (carbethoxymethylene)triphenylphosphorane (B24862) to produce a carbethoxyethenylbenzofuran, extending the carbon chain. semanticscholar.org | Carbon chain elongation, introduction of double bonds. |
| Knoevenagel Condensation | A nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This can be used to form new C-C bonds and introduce conjugated systems. | Formation of α,β-unsaturated systems. |
| Reductive Amination | The conversion of a carbonyl group to an amine via an intermediate imine. This allows for the introduction of nitrogen-containing moieties. | Synthesis of complex amines, alkaloids, and peptide analogs. |
| Grignard/Organolithium Addition | Nucleophilic addition of an organometallic reagent to the aldehyde to form a secondary alcohol. | Creation of new stereocenters and complex alcohol functionalities. |
These examples underscore the strategic importance of the benzofuran carbaldehyde scaffold. By using this intermediate, synthetic chemists can efficiently construct the core of a natural product and then use the aldehyde as a reliable anchor point for building the remainder of the complex molecular architecture. rsc.org
Semisynthesis and Analog Development of Naturally Occurring Benzofurans
Beyond total synthesis, 4,7-dimethoxybenzofuran-5-carbaldehyde is an ideal starting point for the semisynthesis and development of analogs of naturally occurring benzofurans. Many natural products containing the benzofuran moiety exhibit significant biological activity, including antifungal, anticancer, antiviral, and antioxidant properties. nih.govnih.gov However, these natural products often require modification to improve their potency, selectivity, or pharmacokinetic properties for therapeutic use.
The process of analog development involves systematically modifying the structure of a lead compound, such as a natural product or a synthetic scaffold like this compound. The aldehyde group at the C-5 position is particularly amenable to a wide variety of chemical transformations, allowing for the creation of a library of related compounds. Each analog can then be tested to build a structure-activity relationship (SAR) profile, which helps in identifying the key structural features responsible for the desired biological effect. jst.go.jpnih.gov
For example, researchers have synthesized series of benzofuran derivatives with different substitutions to investigate their potential as agents that promote osteoblast differentiation. jst.go.jp Such studies often involve modifying key positions on the benzofuran ring, such as the C-5 position, to determine how different functional groups impact biological activity.
| Original Functional Group | Reaction | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Aldehyde (-CHO) | Oxidation (e.g., with KMnO₄) | Carboxylic Acid (-COOH) | Introduce acidic handle for amide or ester formation. |
| Aldehyde (-CHO) | Reduction (e.g., with NaBH₄) | Alcohol (-CH₂OH) | Create a site for ether or ester linkages. |
| Aldehyde (-CHO) | Condensation with Hydroxylamine | Oxime (-CH=NOH) | Develop novel bioactive compounds or metal chelators. |
| Aldehyde (-CHO) | Condensation with Hydrazines | Hydrazone (-CH=N-NHR) | Synthesize Schiff bases with potential antimicrobial or anticancer activity. |
This strategic derivatization allows medicinal chemists to fine-tune the properties of the parent molecule, leading to the development of new therapeutic agents with improved efficacy and safety profiles. nih.gov
Scaffold Derivatization for Enhanced Bioactivity and Specificity
The primary goal of scaffold derivatization is to enhance the biological activity and target specificity of a lead compound. The benzofuran scaffold is a proven platform for this type of molecular exploration. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that the type and position of substituents on the benzofuran ring are critical for its pharmacological effects. nih.govnih.gov
Key findings from SAR studies on benzofuran derivatives include:
Substitutions at the C-2 position , often with ester or heterocyclic rings, have been found to be crucial for cytotoxic activity against cancer cells. nih.govnih.gov
Substituents at the C-5 position , including hydroxyl, halogen, and amino groups, are closely linked to the antibacterial activity of benzofuran compounds. nih.gov
This latter point highlights the significance of the C-5 carbaldehyde in this compound. This group can be readily converted into a variety of other functionalities, allowing for a systematic investigation of how different chemical properties at this position affect bioactivity. For instance, converting the aldehyde to an amine or a hydroxyl group could significantly impact the molecule's ability to form hydrogen bonds with a biological target, thereby altering its potency or selectivity. nih.gov
Furthermore, the methoxy (B1213986) groups at the C-4 and C-7 positions are also important sites for derivatization. Demethylation to reveal hydroxyl groups would provide new points for substitution and could dramatically alter the compound's solubility and electronic properties, which in turn can influence its biological activity and metabolic stability. nih.gov
| Position on Benzofuran Ring | Example Substituent | Associated Biological Activity | Reference |
|---|---|---|---|
| C-2 | Aryl groups, Heterocycles | Anticancer, Anti-inflammatory | nih.gov |
| C-3 | Phenoxy groups, Carboxamides | Osteoblastogenesis, Antimicrobial | jst.go.jpresearchgate.net |
| C-5 | Hydroxyl, Halogen, Amino | Antibacterial | nih.gov |
| C-6 | Methoxy, Hydroxyl | Antioxidant, Antifungal | nih.gov |
By leveraging the reactivity of the carbaldehyde and the potential for modification of the methoxy groups, this compound serves as a powerful and adaptable scaffold for designing next-generation therapeutic agents with enhanced potency and specificity. nih.govnih.gov
Conclusion and Future Research Directions
Synthesis of Current Research Landscape
The benzofuran (B130515) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its wide spectrum of pharmacological activities. rsc.orgnih.gov Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective agents. nih.govmdpi.comnih.govrsc.org The core of current research lies in exploring how substitutions on the benzofuran ring system influence these biological activities, a field known as structure-activity relationship (SAR) studies. nih.govresearchgate.net
Compounds featuring the benzofuran core are investigated for their ability to interact with various biological targets, including enzymes and proteins. mdpi.comaip.org For instance, certain derivatives have been found to inhibit VEGFR-2, a key target in cancer therapy, while others show promise in modulating pathways related to neurodegenerative diseases like Alzheimer's. nih.govtandfonline.com The introduction of specific functional groups, such as the carbaldehyde group at the C5 position, provides a reactive site for further chemical modification, allowing for the synthesis of diverse compound libraries, such as Schiff bases and chalcones, to screen for enhanced therapeutic properties. nih.govresearchgate.netmdpi.com The inherent versatility of the benzofuran nucleus continues to make it a focal point for the design and discovery of novel therapeutic agents. researchgate.netrsc.orgacs.org
Emerging Synthetic Strategies for Benzofuran Carbaldehydes
The construction of the benzofuran ring system, particularly with the inclusion of a carbaldehyde functional group, has been the subject of extensive synthetic innovation. acs.orgnih.gov Modern organic synthesis has moved towards more efficient, atom-economical, and environmentally friendly methods. researchgate.net
Emerging strategies for the synthesis of benzofuran derivatives often rely on transition-metal-catalyzed reactions. acs.org Key approaches include:
Palladium-Catalyzed Reactions : These are widely employed for constructing the benzofuran core. nih.gov A notable method involves the Sonogashira cross-coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization to yield the benzofuran ring. mdpi.comacs.org This one-pot strategy is efficient for creating substituted benzofurans. mdpi.com
Copper and Nickel-Based Catalysis : As more sustainable alternatives to palladium, copper and nickel catalysts are gaining traction. acs.org Copper-based systems can be used in one-pot reactions involving salicylaldehydes and amines to generate amino-substituted benzofurans. acs.org Nickel catalysts have been utilized to facilitate the intramolecular nucleophilic addition required to form the benzofuran skeleton. acs.org
Catalyst-Free Synthesis : In a push towards greener chemistry, catalyst-free methods are being developed. One such approach involves the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides, which proceeds through nucleophilic addition and subsequent cyclization to form the aromatic benzofuran ring. nih.gov
Acid-Mediated Catalysis : Brønsted acids like triflic acid have been shown to effectively mediate the reaction of quinone imine ketals with dicarbonyl compounds to produce substituted benzofuran cores in high yields. nih.gov
These innovative synthetic routes provide chemists with a robust toolkit to assemble complex benzofuran carbaldehydes, facilitating the exploration of their chemical and biological potential. acs.orgnih.gov
Advanced Computational Applications in Structure-Function Elucidation
Computational chemistry has become an indispensable tool for understanding the structural, electronic, and biological properties of benzofuran derivatives at the molecular level. aip.org These in silico methods provide deep insights that guide rational drug design and the interpretation of experimental results. researchgate.net
Key computational applications include:
Density Functional Theory (DFT) : DFT is widely used to optimize the geometry of molecules like 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde and to calculate electronic properties. researchgate.netresearchgate.net This includes determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. aip.orgresearchgate.net
Molecular Docking : This technique predicts how a ligand, such as a benzofuran derivative, binds to the active site of a target protein. aip.orgnih.gov By simulating the intermolecular interactions and calculating binding affinities, researchers can identify potential biological targets and predict the compound's mechanism of action. mdpi.comaip.org For example, docking studies have been used to explore the binding of benzofuran-based compounds to proteins relevant in breast cancer. aip.org
Topological and Surface Analysis : Methods like Hirshfeld surface analysis help in visualizing and quantifying intermolecular interactions within a crystal structure. aip.org Other analyses, such as the Electron Localization Function (ELF) and Localized Orbital Locator (LOL), provide detailed information about electron density distribution and chemical bonding. aip.org
These computational approaches offer a powerful complement to experimental work, accelerating the process of elucidating structure-function relationships and identifying promising drug candidates. aip.orgresearchgate.net
| Computational Method | Application in Benzofuran Research | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization and electronic structure calculation. researchgate.net | Reactivity, HOMO-LUMO gap, charge density. aip.orgresearchgate.net |
| Molecular Docking | Predicting ligand-protein binding modes. aip.org | Binding affinity, interaction profiles, potential biological targets. mdpi.comnih.gov |
| Hirshfeld Surface Analysis | Analysis of intermolecular contacts in crystals. aip.org | Quantification of hydrogen bonding and van der Waals forces. aip.org |
Future Avenues in Scaffold Modification for Targeted Molecular Probes and Preclinical Development
The benzofuran scaffold serves as an excellent starting point for the development of specialized chemical tools and preclinical drug candidates. researchgate.netlatrobe.edu.au The aldehyde functionality in compounds like 4,7-Dimethoxybenzofuran-5-carbaldehyde is a particularly useful chemical handle for scaffold modification.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,7-dimethoxybenzofuran-5-carbaldehyde, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is synthesized via cyclization of precursor aldehydes under acidic or catalytic conditions. For example, NMR data (δ 167.04 for the aldehyde carbonyl, δ 62.46 and 56.77 for methoxy groups) confirm the structure after purification by column chromatography. Optimize reaction temperature (50–70°C) and solvent polarity (e.g., chloroform or DCM) to enhance yield. Monitor intermediates using TLC and confirm purity via / NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use and NMR to identify methoxy (δ ~3.8–4.0 ppm) and aldehyde (δ ~9.8–10.2 ppm) groups. IR spectroscopy confirms the aldehyde carbonyl stretch (~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] calculated for CHO: 220.0736). For crystallographic confirmation, employ single-crystal XRD with SHELX refinement .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, goggles) due to potential irritancy. Store at 0–6°C in airtight containers to prevent degradation. In case of exposure, rinse with water and consult safety data sheets (SDS) for first-aid measures. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to model electron density distribution, focusing on the aldehyde and methoxy groups. Compare frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Validate predictions experimentally by reacting with amines or hydrazines and analyzing products via NMR .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can distinguish between regioisomers. If crystallographic data conflict with NMR, re-examine sample purity or consider dynamic effects (e.g., tautomerism) via variable-temperature NMR .
Q. How does the compound interact with biological targets (e.g., NLRP3 inflammasome), and what assays are suitable for mechanistic studies?
- Methodological Answer : Use in vitro assays like LPS/ATP-induced IL-1β release in macrophages to assess NLRP3 inhibition. For structure-activity relationships (SAR), synthesize analogs with modified methoxy or aldehyde groups. Validate binding via SPR or molecular docking simulations .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodological Answer : Optimize catalytic asymmetric synthesis using chiral ligands (e.g., BINOL derivatives). Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Scale-up in flow reactors improves reproducibility by controlling exothermic reactions .
Methodological Notes
- Synthesis & Characterization : Prioritize multi-step validation (NMR, HRMS, XRD) to confirm structural integrity .
- Data Interpretation : Use complementary techniques (e.g., NMR + DFT) to resolve ambiguities in reactive intermediates .
- Biological Studies : Combine in vitro assays with computational modeling to elucidate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
